(2S,3S)-2,3-dihydroxybutanedioic acid;methyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylate

Description

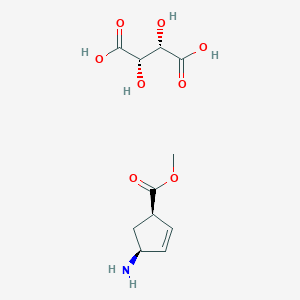

This compound is a crystalline salt composed of two distinct moieties:

- (2S,3S)-2,3-Dihydroxybutanedioic acid: A tartaric acid stereoisomer with two hydroxyl groups and two carboxylic acid groups. It is a chiral dihydroxy dicarboxylic acid, widely used in asymmetric synthesis and crystallization due to its strong hydrogen-bonding capacity .

- Methyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylate: A cyclopentene derivative featuring an amino group at the 4-position and a methyl ester at the 1-position. The (1R,4S) stereochemistry confers rigidity to the cyclopentene ring, influencing both reactivity and biological interactions .

Properties

IUPAC Name |

(2S,3S)-2,3-dihydroxybutanedioic acid;methyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.C4H6O6/c1-10-7(9)5-2-3-6(8)4-5;5-1(3(7)8)2(6)4(9)10/h2-3,5-6H,4,8H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t5-,6+;1-,2-/m00/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSEHIOOHMZAFCV-SCKHFGBISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C=C1)N.C(C(C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H](C=C1)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

419563-23-8 | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2S,3S)-, compd. with methyl (1R,4S)-4-amino-2-cyclopentene-1-carboxylate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=419563-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

The compound (2S,3S)-2,3-dihydroxybutanedioic acid; methyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylate , also known by its CAS number 419563-23-8, is a complex organic molecule that combines elements of both amino acids and dicarboxylic acids. This article explores its biological activity, including its potential roles in metabolic processes, therapeutic applications, and relevant case studies.

Structural Overview

The compound consists of two main components:

- (2S,3S)-2,3-dihydroxybutanedioic acid : A tetraric acid with hydroxyl groups at positions 2 and 3.

- Methyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylate : An amino acid derivative featuring a cyclopentene ring.

Molecular Formula and Weight

| Component | Molecular Formula | Molecular Weight |

|---|---|---|

| (2S,3S)-2,3-dihydroxybutanedioic acid | C4H6O6 | 150.086 g/mol |

| Methyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylate | C7H11NO2 | 291.26 g/mol |

| Total Compound | C11H17NO8 | 441.35 g/mol |

Metabolic Roles

(2S,3S)-2,3-dihydroxybutanedioic acid is recognized as a human xenobiotic metabolite and a plant metabolite . It plays a role in various metabolic pathways, particularly in the metabolism of carbohydrates and amino acids. Its structure allows it to participate in biochemical reactions involving oxidation-reduction processes.

Therapeutic Potential

Research has indicated that the compound may have potential therapeutic applications due to its structural similarity to naturally occurring metabolites. It has been studied for its:

- Antioxidant properties : The hydroxyl groups can scavenge free radicals.

- Neuroprotective effects : Potential implications in neurodegenerative diseases have been explored.

Case Studies

- Neuroprotective Effects : A study published in Journal of Neurochemistry demonstrated that derivatives of this compound could protect neuronal cells from oxidative stress-induced apoptosis. The research highlighted the importance of the hydroxyl groups in mitigating cellular damage .

- Metabolic Pathways : In a metabolic profiling study involving human subjects, it was found that this compound is involved in the metabolism of certain xenobiotics, suggesting its utility as a biomarker for metabolic health .

- Plant Metabolism : Research in Plant Physiology indicated that this compound plays a role in plant metabolism, particularly in the synthesis of secondary metabolites that contribute to plant defense mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentene-Based Amino Esters

Key Observations :

- Ring size and strain : Cyclopentene derivatives (e.g., target compound) exhibit greater conformational flexibility compared to cyclobutane analogs, influencing binding affinity in biological systems .

- Functional groups: Amino groups enhance water solubility and hydrogen-bonding capacity, whereas acetamido or methylamino groups modify lipophilicity and metabolic stability .

Tartaric Acid Salts

Key Observations :

- Stereochemical specificity : The (2S,3S)-tartaric acid moiety is preferred in resolving racemic mixtures due to its predictable crystallization behavior .

- Counterion effects: Cyclopentene-based counterions (e.g., amino esters) improve solubility of tartaric acid salts in organic solvents, facilitating their use in asymmetric catalysis .

Q & A

How can researchers optimize the synthesis of methyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylate to improve yield and purity?

Answer:

Synthesis optimization requires precise control of reaction conditions. Key steps include:

- Temperature and Solvent Selection: Reactions involving cyclopentene derivatives often use ethanol or dichloromethane as solvents under controlled temperatures (e.g., 25°C for 18 hours in HCl-mediated synthesis) to minimize side reactions .

- Purification: Reverse-phase C18 column chromatography (acetonitrile/water gradients) effectively isolates the ester component, achieving >99% purity .

- Protection Strategies: Use of tert-butoxycarbonyl (Boc) groups for amine protection prevents undesired side reactions during multi-step syntheses .

What advanced analytical techniques confirm the stereochemistry of (2S,3S)-2,3-dihydroxybutanedioic acid in complex mixtures?

Answer:

- Chiral HPLC: Utilize buffered mobile phases (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6 with methanol) to resolve stereoisomers. Adjustments may be needed to separate co-eluting epimers .

- NMR Spectroscopy: High-resolution and NMR (e.g., 2.50 ppm for , 39.52 ppm for in DO) identifies diastereotopic protons and confirms stereochemical assignments .

- X-ray Crystallography: Resolves absolute configuration when crystallizable derivatives (e.g., tartrate salts) are available .

How do hydrolysis conditions affect the stability and metabolite release of methyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylate?

Answer:

- Acidic/Basic Hydrolysis: The ester group hydrolyzes under acidic (HCl) or basic conditions, releasing active metabolites like (1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid. Reaction rates depend on pH and solvent polarity .

- Physiological Stability: In vitro studies suggest ester hydrolysis in plasma generates bioactive species, which can be monitored via LC-MS to quantify metabolite kinetics .

What strategies resolve contradictions in biological activity data for stereoisomers of this compound?

Answer:

- Enantiopure Synthesis: Ensure stereochemical fidelity using chiral auxiliaries (e.g., Boc-protected intermediates) and asymmetric catalysis .

- Analytical Rigor: Combine chiral HPLC and circular dichroism (CD) to verify enantiomeric excess (>98%) and correlate with bioactivity .

- Molecular Docking: Computational models (e.g., Gaussian 09) predict binding affinities of stereoisomers to biological targets, reconciling discrepancies in assay data .

How does tartrate salt formation influence the compound's physicochemical properties?

Answer:

- Solubility and Bioavailability: The tartrate salt (e.g., (1S,4R)-cis-4-amino-2-cyclopentene-1-methanol (2S,3S)-2,3-dihydroxybutanedioate) enhances aqueous solubility via hydrogen bonding, improving pharmacokinetic profiles .

- Stability: Salt forms reduce hygroscopicity and oxidative degradation, as evidenced by accelerated stability testing under 40°C/75% RH conditions .

What computational approaches predict the compound's interaction with enzymatic targets?

Answer:

- Density Functional Theory (DFT): Gaussian-based calculations model transition states for ester hydrolysis, aligning with experimental kinetic data .

- Molecular Dynamics (MD): Simulations (e.g., using AMBER) assess binding stability of the cyclopentene scaffold in enzyme active sites, guiding structure-activity relationship (SAR) studies .

What are critical considerations for handling and storing this compound to prevent degradation?

Answer:

- Storage Conditions: Store at -20°C under inert gas (N) to mitigate hydrolysis and oxidation. Desiccants (silica gel) prevent moisture-induced degradation .

- Handling Protocols: Use anhydrous solvents (e.g., THF, DCM) during synthesis and gloveboxes for air-sensitive steps .

How can researchers analyze conflicting data in biological assays involving this compound?

Answer:

- Dose-Response Curves: Validate assay reproducibility across multiple concentrations (e.g., IC values) to identify outliers .

- Metabolite Profiling: LC-MS/MS detects hydrolyzed metabolites in cell lysates, clarifying whether observed activity stems from the parent compound or its derivatives .

- Epimerization Checks: Monitor stereochemical integrity during long-term assays using chiral HPLC to rule out racemization artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.